molecular formula C15H12O4 B1247354 Montroumarin

Montroumarin

Cat. No.: B1247354
M. Wt: 256.25 g/mol
InChI Key: OXRQIQYOXIHFBQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montroumarin is a natural product found in Montrouziera sphaeroidea with data available.

Scientific Research Applications

Chemical Composition and Synthesis

Montroumarin is a compound that has attracted scientific interest due to its unique chemical structure. It was isolated from the stem bark of Montrouziera sphaeroidea, and this discovery marked the first report of the analysis of chemical constituents from the Montrouziera species. This compound, along with a xanthone known as montrouxanthone, have been subjects of spectroscopic analyses to elucidate their structures (Ito et al., 2000). Furthermore, a stereoselective synthesis of this compound has been achieved, highlighting its potential for further scientific investigation. The synthesized compounds, including this compound, were examined for antifungal activity in vitro, showcasing the potential biological applications of this compound (Saeed, 2003).

Potential Therapeutic Applications

This compound has shown promise in therapeutic research, particularly for its cytotoxic properties. In a study exploring the constituents of the rhizomes of Dioscorea collettii, a new dihydroisocoumarin named (−)-montroumarin was discovered alongside this compound. This research also led to the structural revision of other compounds. Notably, two dihydroisocoumarins, including this compound, demonstrated moderate cytotoxic activities against the NCI-H460 cell line, suggesting potential therapeutic benefits (Jing et al., 2021).

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(3S)-6,8-dihydroxy-3-phenyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H12O4/c16-11-6-10-7-13(9-4-2-1-3-5-9)19-15(18)14(10)12(17)8-11/h1-6,8,13,16-17H,7H2/t13-/m0/s1

InChI Key

OXRQIQYOXIHFBQ-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@H](OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3

SMILES

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3

Synonyms

montroumarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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